(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol
Overview
Description
“(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol” is a chemical compound with the molecular formula C11H24O2Si . It is a liquid at room temperature and has a molecular weight of 216.4 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl ring, a methanol group, and a tert-butyldimethylsilyl ether group . The InChI code for this compound is 1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 .Scientific Research Applications
Preparation and Reactivity of Silyl-Substituted Bisketenes :
- Zhao, Allen, and Tidwell (1993) investigated the formation of 2,3-bis(trimethylsilyl)-1,3-butadiene-1,4-dione, which is similar in structure to the compound . They explored its reactivity with alcohols like ethanol and methanol, providing insights into potential chemical reactions and applications of such silyl-substituted compounds in synthesis (Zhao, Allen, & Tidwell, 1993).
Synthesis and Cycloadditions of Alkenyl Isocyanates :
- Tollenaere and Ghosez (1998) synthesized 1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates, which could be related to the compound . They explored its reactions with acetylenic dienophiles and tosyl cyanide, leading to functionalized pyridines and derivatives of uracil or thymine. This demonstrates potential applications in pharmaceutical and organic chemistry (Tollenaere & Ghosez, 1998).
Oxidation Studies in Organic Synthesis :
- Gimazetdinov et al. (2018) examined oxidations of a compound containing tert-butyl(dimethyl)silyloxy-methyl and cyclopent-2-en-1-yl groups, which are structurally similar to the compound . Their study on the reactions of this compound with m-chloroperoxybenzoic acid and dimethyldioxirane could provide insights into possible oxidation reactions and applications in synthetic chemistry (Gimazetdinov et al., 2018).
Isomerization and Protecting Group Studies :
- Olgivie and Entwistle (1981) researched the isomerization of tert-butyldimethylsilyl protecting groups in ribonucleosides. Their findings on the behavior of such groups in different solvents and conditions could be relevant to understanding the stability and reactivity of similar silyl-protected compounds in biochemical and pharmaceutical contexts (Olgivie & Entwistle, 1981).
Safety And Hazards
properties
IUPAC Name |
[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2Si/c1-12(2,3)16(4,5)15-11-13(10-14)8-6-7-9-13/h14H,6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLWGRTZZWQGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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